

Methyl Valerate: A Comprehensive Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl valerate

Cat. No.: B166316

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl valerate, also known as methyl pentanoate, is the methyl ester of pentanoic acid. It is a colorless to yellowish oily liquid with a characteristic sweet, fruity aroma reminiscent of apples and pineapples.^{[1][2]} This compound is found naturally in various fruits and is widely utilized as a flavoring agent in the food and beverage industry, as well as a fragrance ingredient in cosmetics, perfumes, and household products.^{[2][3]} Beyond its sensory applications, **methyl valerate** serves as a valuable chemical intermediate in organic synthesis.^{[2][4]} A thorough understanding of its physical properties is paramount for its effective and safe use in research, development, and industrial applications.

This technical guide provides an in-depth overview of the core physical properties of **methyl valerate**, complete with detailed experimental protocols for their determination and structured data for easy reference.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of **methyl valerate** is presented below. These values represent a synthesis of data from various reliable sources.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₂ O ₂	[1]
Molecular Weight	116.16 g/mol	[1][5]
Appearance	Clear, colorless to yellowish oily liquid	[1][2]
Odor	Sweet, fruity, apple- and pineapple-like	[2]
CAS Number	624-24-8	[4]
IUPAC Name	methyl pentanoate	[1]
Synonyms	Methyl n-valerate, Pentanoic acid methyl ester, Valeric acid methyl ester	[6]

Quantitative Physical Properties

The following tables provide detailed quantitative data on the physical properties of **methyl valerate**.

Thermal Properties

Property	Value	Conditions	Reference(s)
Boiling Point	127.7 - 128 °C	at 1013 hPa (760 mmHg)	[2][4][7]
Melting Point	-90.7 °C	[7]	
Flash Point	28 - 29 °C (82.4 - 84.2 °F)	Closed Cup	[4][7]
Auto-ignition Temperature	415 °C	at 1002 hPa	[7]

Optical and Density Properties

Property	Value	Conditions	Reference(s)
Density	0.875 - 0.907 g/cm ³	at 20 - 25 °C	[2][4][7]
Refractive Index	1.397	at 20 °C (n _{20/D})	[2][4]

Solubility and Partitioning

Property	Value	Conditions	Reference(s)
Water Solubility	3,500 mg/L	at 20 °C	[7]
logP (Octanol-Water Partition Coefficient)	2.25	pH 7, 25 °C	[7]

Vapor Properties

Property	Value	Conditions	Reference(s)
Vapor Pressure	19.33 hPa	at 20 °C	[7]

Experimental Protocols

This section outlines detailed methodologies for the determination of key physical properties of liquid compounds such as **methyl valerate**. These are generalized protocols that can be adapted for specific laboratory settings.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

- Thiele tube
- Thermometer (0-150 °C)
- Small test tube (e.g., fusion tube)

- Capillary tube (sealed at one end)
- Heat source (e.g., Bunsen burner or heating mantle)
- Mineral oil or other suitable heating bath fluid
- Stand and clamps

Procedure:

- Fill the Thiele tube with mineral oil to a level just above the side arm.
- Add a small amount (1-2 mL) of **methyl valerate** to the small test tube.
- Place the capillary tube, with its sealed end up, into the test tube containing the **methyl valerate**.
- Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.
- Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the oil level is above the sample but below the opening of the test tube.[5][8]
- Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating of the oil bath.[5]
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Continue heating until a continuous and rapid stream of bubbles is observed.
- Remove the heat source and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[5][8]
- Record the barometric pressure at the time of the experiment, as boiling point is pressure-dependent.[9]

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance.

Apparatus:

- Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore)
- Analytical balance (accurate to ± 0.0001 g)
- Constant temperature water bath
- Thermometer

Procedure:

- Thoroughly clean and dry the pycnometer and its stopper.
- Weigh the empty, dry pycnometer on the analytical balance and record its mass (m_1).
- Fill the pycnometer with distilled water and place it in the constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.
- Ensure the pycnometer is completely full, with a small amount of water exiting through the capillary in the stopper to remove any air bubbles.
- Carefully dry the outside of the pycnometer and weigh it. Record this mass (m_2).
- Empty and dry the pycnometer completely.
- Fill the pycnometer with **methyl valerate** and repeat steps 3-5, recording the mass of the pycnometer filled with the sample (m_3).
- The density of **methyl valerate** (ρ_{sample}) can be calculated using the following formula:
$$\rho_{\text{sample}} = [(m_3 - m_1) / (m_2 - m_1)] * \rho_{\text{water}}$$
 where ρ_{water} is the known density of water at the experimental temperature.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Apparatus:

- Abbe refractometer
- Constant temperature water bath connected to the refractometer
- Dropper or pipette
- Soft tissue paper and a suitable solvent (e.g., ethanol or acetone)

Procedure:

- Turn on the light source of the refractometer and circulate water from the constant temperature bath (e.g., 20 °C) through the prisms.
- Clean the surfaces of the measuring and illuminating prisms with a soft tissue and a suitable solvent, then allow them to dry completely.
- Using a dropper, place a few drops of **methyl valerate** onto the surface of the lower prism.
- Close the prisms together gently.
- Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields are visible.
- Turn the fine adjustment knob to bring the dividing line between the light and dark fields into sharp focus.
- If a colored band is visible at the dividing line, turn the chromaticity adjustment knob until the line is sharp and achromatic (black and white).
- Adjust the fine adjustment knob again to center the dividing line on the crosshairs in the eyepiece.
- Press the switch to read the refractive index value from the internal scale.

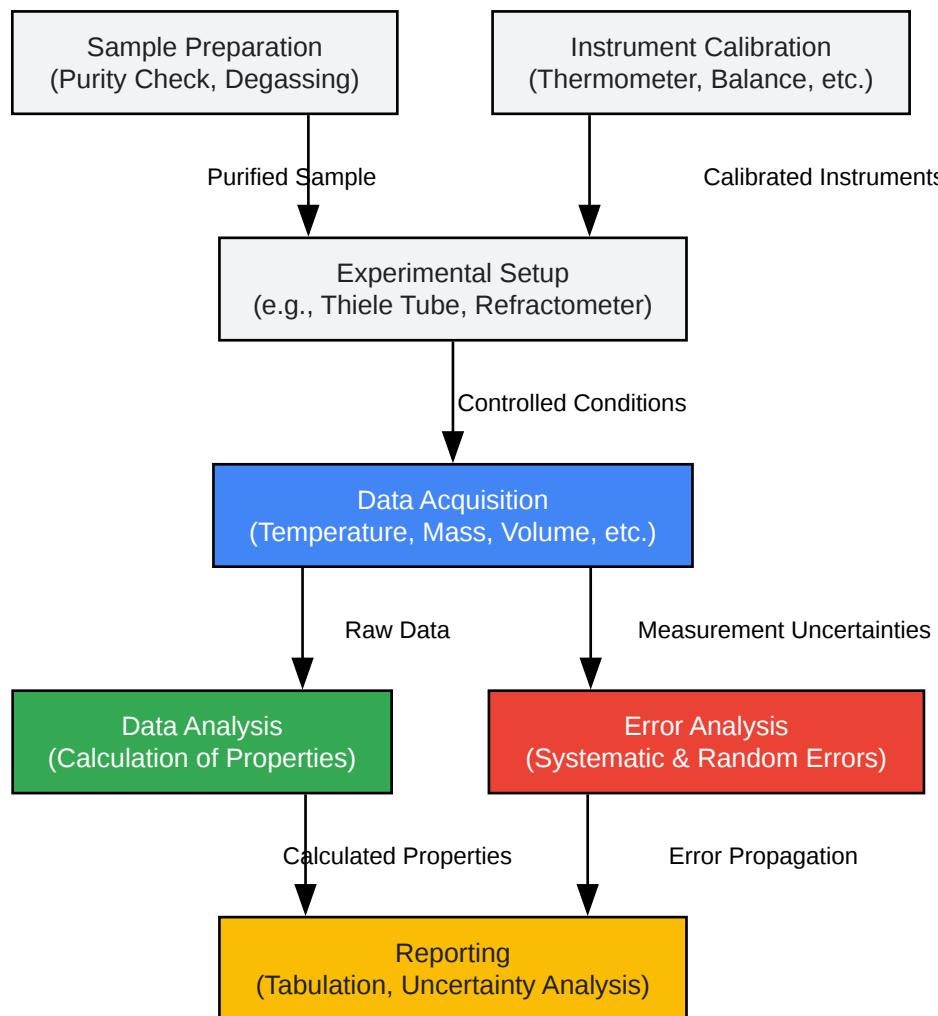
Determination of Flash Point (Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.

Apparatus:

- Pensky-Martens or similar closed-cup flash point tester
- Thermometer
- Heat source
- Ignition source (e.g., gas flame or electric igniter)

Procedure:


- Pour the **methyl valerate** into the test cup to the marked level.
- Place the lid on the cup, ensuring a tight seal. The lid contains a thermometer, a stirrer, and an opening for the ignition source.[2][13]
- Begin heating the sample at a slow, constant rate (e.g., 5-6 °C per minute).
- Stir the sample continuously.
- At regular temperature intervals, apply the ignition source by dipping it into the vapor space of the cup through the designated opening.
- The flash point is the lowest temperature at which a brief flash is observed inside the cup upon application of the ignition source.[2][13][14]
- Record the barometric pressure, as the flash point can be affected by it.

Workflow and Data Relationships

The determination of the physical properties of a substance like **methyl valerate** follows a logical workflow, starting from sample preparation to data analysis and reporting. The

relationships between different experimental stages are crucial for obtaining accurate and reliable data.

General Experimental Workflow for Physical Property Determination

[Click to download full resolution via product page](#)

Caption: General workflow for determining physical properties.

Safety and Handling

Methyl valerate is a flammable liquid and vapor.[7][15] It should be handled in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[3][15] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing, should be worn to prevent skin and eye contact.[3] Inhalation of vapors should be avoided.[15] Store in tightly closed containers in a cool, dry, and well-ventilated place.[3][7] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[3]

Conclusion

This technical guide has provided a comprehensive overview of the key physical properties of **methyl valerate**, supported by tabulated data and detailed experimental protocols. The information presented is intended to be a valuable resource for researchers, scientists, and drug development professionals who work with this versatile compound. Accurate knowledge of these properties is essential for ensuring safety, designing experiments, and developing new applications for **methyl valerate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 2. Flash Point - Prime Process Safety Center [primeprocesssafety.com]
- 3. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 6. ucc.ie [ucc.ie]
- 7. education.com [education.com]
- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 11. wjec.co.uk [wjec.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. almaaql.edu.iq [almaaql.edu.iq]
- 14. filab.fr [filab.fr]
- 15. aa6kj.hopto.org [aa6kj.hopto.org]
- To cite this document: BenchChem. [Methyl Valerate: A Comprehensive Technical Guide to its Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b166316#methyl-valerate-physical-properties\]](https://www.benchchem.com/product/b166316#methyl-valerate-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com